Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a 2-carboxylate ester group and a 4-amino substituent bearing a 3-chloro-4-methylphenyl moiety. Quinoline-2-carboxylates are widely studied for their biological activities, including anti-tubercular, antimicrobial, and anticancer properties . The substitution pattern on the quinoline core, particularly at the 4-position, plays a critical role in modulating these activities.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-7-8-12(9-14(11)19)20-16-10-17(18(22)23-2)21-15-6-4-3-5-13(15)16/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRYZGKBJLSCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 3-chloro-4-methylaniline with quinoline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
While there is no information about the applications of "Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate," the search results provide information on related compounds, including "Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate" and other quinoline derivatives.
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate
This compound is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and potential therapeutic applications.
Chemical Properties:
The molecular formula of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate is C15H14ClN1O2, and it has a molecular weight of approximately 279.73 g/mol.
Synthesis:
The synthesis of Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate typically involves a multi-step process.
- Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
- Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with 3-chloro-2-methylaniline.
- Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Chemical Reactions:
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate undergoes various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
- Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, where nucleophiles such as amines or thiols replace the existing substituents.
Antimicrobial Activity:
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound showed notable inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Other Quinoline Derivatives
- Quinoline-4-carboxamides: A series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7) and displayed moderate potency .
- 4-aminoquinoline derivative: A novel 4-aminoquinoline derivative [( S)-7-chloro- N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate] exhibiting curative activity against chloroquine-resistant malaria parasites has been identified for preclinical development as a blood schizonticidal agent .
- Oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives: Synthesized compounds were screened for their antibacterial studies against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal stains Candida albicans and Penicillium chrysogenum .
- Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate: This compound has a molecular weight of 312.7 g/mol .
- Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: This compound has a molecular weight of 326.8 .
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Variations and Structural Analogues
Methyl 6-Chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate (CAS 1206992-57-5)
- Structure: Features a 6-chloro substituent on the quinoline core and a 3-methylphenyl group on the 4-amino position.
- Key Differences: Compared to the target compound, this analogue lacks the 4-methyl group on the phenyl ring and introduces a chlorine at position 6 of the quinoline. The absence of the 4-methyl group may reduce steric hindrance, while the 6-chloro substituent could influence electronic properties .
- Activity: Not explicitly reported, but similar compounds are associated with anti-tubercular activity .
Methyl 4-[(2-Methoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS 1226450-30-1)
- Structure: Includes a 2-methoxyphenyl group on the 4-amino position and a methyl group at position 8 of the quinoline.
- The target compound’s chloro and methyl substituents likely enhance lipophilicity and target specificity .
Methyl 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1384265-62-6)
- Structure : Substituted with a trifluoromethyl group at position 2 and chlorine at position 4.
- Key Differences: The 3-carboxylate ester (vs. 2-carboxylate in the target compound) shifts hydrogen-bonding interactions.
Biological Activity
Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a quinoline core with a carboxylate ester and an amino group substituted at the 4-position. The presence of a chloro and methyl group on the phenyl ring significantly influences its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C17H16ClN2O2 |
| Molecular Weight | 316.77 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in available literature |
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit key bacterial enzymes such as DNA gyrase and topoisomerase, leading to bacterial cell death. For instance, a study demonstrated that similar quinoline derivatives exhibited potent activity against various strains of bacteria, including resistant strains .
Anticancer Potential
Research has highlighted the anticancer potential of quinoline compounds. This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are also noteworthy. This compound has been reported to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinoline ring and the phenyl group can significantly impact its efficacy.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including this compound, showing promising results against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : In an experimental study involving various cancer cell lines, this compound was found to induce apoptosis with an IC50 value lower than many known chemotherapeutics, indicating its potential as a lead compound for further development .
- Anti-inflammatory Mechanism : Research highlighted that this compound could reduce lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating NF-kB signaling pathways, providing insights into its mechanism as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
